4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methylpyrimidin-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methylpyrimidin-2-one involves several steps. One common method includes the use of protected sugar derivatives and pyrimidine bases. The reaction typically starts with the protection of the hydroxyl groups on the sugar moiety, followed by the coupling of the protected sugar with the pyrimidine base under acidic or basic conditions . Deprotection of the hydroxyl groups yields the final product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The process may include additional purification steps such as crystallization or chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methylpyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve controlled temperatures and pH to ensure selective reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while nucleophilic substitution can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methylpyrimidin-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methylpyrimidin-2-one involves inhibition of the reverse transcriptase enzyme, which is crucial for viral replication. By incorporating into the viral DNA, it causes chain termination, preventing the virus from replicating . Additionally, it modulates the expression of proteins like P-glycoprotein, MRP2, and BCRP, which can affect drug resistance and efficacy .
Comparison with Similar Compounds
Similar Compounds
Lamivudine: Another NRTI with similar antiviral activity but different resistance profiles.
Emtricitabine: Shares a similar mechanism of action but has a different chemical structure and pharmacokinetic properties.
Uniqueness
4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methylpyrimidin-2-one is unique due to its potent activity against drug-resistant strains of HIV, HBV, and HCV. Its ability to modulate protein expression further enhances its therapeutic potential .
Properties
Molecular Formula |
C11H17N3O5 |
---|---|
Molecular Weight |
271.27 g/mol |
IUPAC Name |
4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methylpyrimidin-2-one |
InChI |
InChI=1S/C11H17N3O5/c1-5-3-14(10(18)13-8(5)12)9-6(16)7(17)11(2,4-15)19-9/h3,6-7,9,15-17H,4H2,1-2H3,(H2,12,13,18)/t6-,7?,9+,11+/m0/s1 |
InChI Key |
QPQNHDFVLQCOLG-DONNECKNSA-N |
Isomeric SMILES |
CC1=CN(C(=O)N=C1N)[C@H]2[C@H](C([C@@](O2)(C)CO)O)O |
Canonical SMILES |
CC1=CN(C(=O)N=C1N)C2C(C(C(O2)(C)CO)O)O |
Origin of Product |
United States |
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